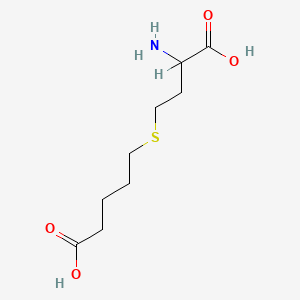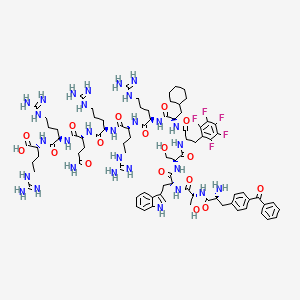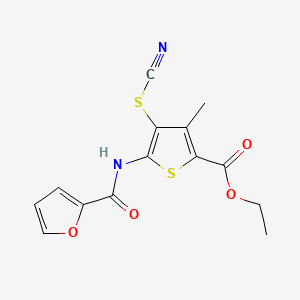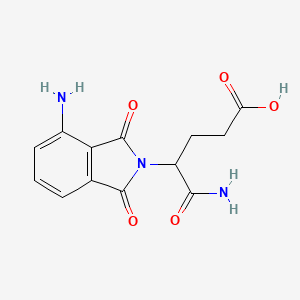
CD437
Übersicht
Beschreibung
6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic Acid is an active pharmaceutical ingredient . It is an atypical synthetic retinoid and is widely used in dermatology as an effective agent for the treatment of acne .
Synthesis Analysis
The synthesis of this compound is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of adamantyl and hydroxyphenyl groups. The adamantyl group provides a bulky, rigid structure, while the hydroxyphenyl group contributes to the compound’s reactivity .Chemical Reactions Analysis
The high reactivity of this compound offers extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its unique structural, biological, and stimulus-responsive properties . The adamantyl group provides a bulky, rigid structure, while the hydroxyphenyl group contributes to the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität gegen das Mumps-Virus
Es wurde festgestellt, dass CD437 eine antivirale Aktivität gegen das Mumps-Virus (MuV) aufweist. Der Angriffspunkt der antiviralen Wirkung war ein oder mehrere späte Schritte im MuV-Lebenszyklus. Die Replikation anderer Paramyxoviridae wurde ebenfalls durch this compound inhibiert . Der antivirale Mechanismus von this compound könnte mit Wirtsfaktoren zusammenhängen .
Bakterizide und Anti-Biofilm-Aktivität gegen Enterococcus faecalis
Die synthetische Retinoidverbindung this compound erwies sich als stark bakterizid gegenüber Enterococcus faecalis. This compound hemmte auch die Biofilmbildung durch E. faecalis und hatte eine bakterizide Wirkung auf reifen Biofilm .
Synergistische Effekte mit anderen Antibiotika
This compound zeigte synergistische Effekte bei Verabreichung in Kombination mit Gentamicin und additive Effekte bei Kombination mit Ceftriaxon-Natrium .
Antibakterielle und Anti-Biofilm-Effekte gegen Staphylococcus
This compound zeigte antibakterielle und Anti-Biofilm-Effekte gegen Staphylococcus .
Hemmung der Biofilmbildung von Pseudomonas aeruginosa
Obwohl keine bakterizide Wirkung von this compound gegen den gramnegativen Bazillus Pseudomonas aeruginosa beobachtet wurde, wurde die Bildung der extrazellulären polymeren Substanzen (EPS)-Matrix des Biofilms reduziert .
Potenzielle Antitumor-Aktivität
Es gibt einige Hinweise darauf, dass this compound eine potenzielle Antitumor-Aktivität haben könnte .
Wirkmechanismus
Target of Action
CD437, also known as AHPN or 6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic Acid, is a synthetic retinoid that acts as a selective agonist of the retinoic acid receptor (RAR)γ . It has been identified to target DNA polymerase α (POLA1), an enzyme responsible for initiating DNA synthesis during the S phase of the cell cycle .
Mode of Action
This compound inhibits DNA replication in cells and recombinant POLA1 activity in vitro . This inhibition is abrogated by certain POLA1 mutations, supporting POLA1 as the direct antitumor target of this compound . The compound’s interaction with POLA1 is evidenced by an increase in the total fluorescence intensity and anisotropy of this compound in the presence of increasing concentrations of POLA1, consistent with a direct binding interaction .
Biochemical Pathways
This compound effectively inhibits cancer cell growth by inducing G0/G1 arrest and apoptosis . This process is accompanied by the rapid induction of c-Jun, nur77, and p21 WAF1/CIP1 . Expression of p53 and Bcl-2 is differentially regulated by this compound in different cancer cell lines and may play a role in regulating this compound-induced apoptotic processes .
Pharmacokinetics
Peritoneal administration of this compound over 3 weeks led to regression of mouse xenograft tumors derived from human cancer cell lines, without any signs of toxicity .
Result of Action
This compound’s action results in the inhibition of cancer cell growth and the induction of apoptosis . It has been shown to have potent bactericidal effects on Enterococcus faecalis, a biofilm-forming pathogen . Additionally, this compound has demonstrated antiviral activity against various viruses, including the mumps virus .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, this compound has been found to exhibit synergistic effects when administered in combination with gentamicin and additive effects when combined with ceftriaxone sodium . .
Zukünftige Richtungen
The future directions of research on this compound could involve further exploration of its synthesis, reactivity, and applications. Given its unique properties and potential applications, it is likely that this compound will continue to be a subject of interest in the fields of medicinal chemistry, catalyst development, and nanomaterials .
Biochemische Analyse
Biochemical Properties
CD437 has been shown to interact with a variety of enzymes, proteins, and other biomolecules. It effectively inhibits lung cancer cell growth by inducing G0/G1 arrest and apoptosis, a process that is accompanied by rapid induction of c-Jun, nur77, and p21 WAF1/CIP1 . The expression of p53 and Bcl-2 was differentially regulated by this compound in different lung cancer cell lines and may play a role in regulating this compound-induced apoptotic process .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inducing growth inhibition and apoptosis in human breast cancer cells . In human lung cancer cell lines, this compound effectively inhibited cell growth by inducing G0/G1 arrest and apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It induces apoptosis through a mitochondrial pathway independent of the nucleus . It causes a rapid disruption of the inner mitochondrial transmembrane potential (Δψm) mediated by the mitochondrial permeability transition (MPT) .
Temporal Effects in Laboratory Settings
It is known that this compound induces rapid biological responses, suggesting that its effects may change over time .
Metabolic Pathways
It is known that this compound induces apoptosis through a mitochondrial pathway , suggesting that it may interact with enzymes or cofactors involved in mitochondrial metabolism.
Subcellular Localization
This compound induces apoptosis through a mitochondrial pathway , suggesting that it may be localized to the mitochondria
Eigenschaften
IUPAC Name |
6-[3-(1-adamantyl)-4-hydroxyphenyl]naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O3/c28-25-6-5-22(20-1-2-21-11-23(26(29)30)4-3-19(21)10-20)12-24(25)27-13-16-7-17(14-27)9-18(8-16)15-27/h1-6,10-12,16-18,28H,7-9,13-15H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGIHZJOIQSHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC6=C(C=C5)C=C(C=C6)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154737 | |
| Record name | Cd 437 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125316-60-1 | |
| Record name | AHPN | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125316-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CD 437 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125316601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cd 437 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-Hydroxy-3-tricyclo[3.3.1.13,7]dec-1-ylphenyl)-2-naphthalenecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: CD437 demonstrates a dual mechanism of action, interacting with both nuclear retinoic acid receptors (RARs) and triggering receptor-independent pathways.
- RAR-independent activity: this compound induces apoptosis in various cancer cell lines through a receptor-independent mechanism, which appears to be more prominent than its RAR-mediated effects. [, , , ] This apoptotic activity is characterized by:
- Rapid DNA adduct formation: This occurs independently of cell type and precedes the DNA damage response. []
- Activation of the p38 and JNK/SAPK pathways: These pathways are activated early in the apoptotic process. While inhibiting p38 does not prevent apoptosis, JNK/SAPK activation appears to be upstream of caspase activation. []
- Induction of cell cycle arrest: this compound can induce either G1 or G2/M arrest depending on the cell line. [, , , ] This arrest is associated with alterations in the expression and activity of cell cycle regulators such as p21, cyclin A, cyclin B, and E2F-1. [, , , ]
- Mitochondrial disruption: this compound induces mitochondrial instability, leading to cytochrome c release, which then activates the caspase cascade. [, , ]
- Caspase activation: Caspases 3, 7, 8, and 9 are activated, leading to PARP cleavage and ultimately apoptosis. [, , , , ]
- Upregulation of death receptors: this compound increases the expression of death receptors such as Fas, DR4, and DR5, sensitizing cells to apoptosis. [, , , ]
A:
- Spectroscopic data: While the provided research papers do not delve into detailed spectroscopic characterization, they often refer to this compound as a "conformationally restricted synthetic retinoid." [, ] This suggests that its structure has been designed to limit its conformational flexibility compared to natural retinoids. Further investigation into the literature or chemical databases would be needed for detailed spectroscopic data.
ANone: The provided research focuses primarily on the biological activity of this compound and doesn't extensively cover its material compatibility and stability under various conditions. Further research is needed in this area.
ANone: The provided research focuses solely on the biological activity of this compound as an anti-cancer agent. There is no mention of any catalytic properties or applications.
ANone: None of the provided papers explicitly discuss the use of computational chemistry or modeling to study this compound.
ANone: While a detailed SAR study is not presented, several findings point towards important structural features:
- Conformational restriction: this compound's conformational restriction, compared to natural retinoids, is highlighted in several papers, suggesting its importance for activity. [, ]
- Adamantyl group: The presence of the adamantyl group is crucial for the specific activity of this compound, as highlighted by its structural difference from other retinoids. [, , , ]
- Comparison with analogs: The differing effects of this compound compared to other retinoids like ATRA, fenretinide, and CD2325 provide insights into its SAR. [, , , ] For example, this compound induces apoptosis in ATRA-resistant cells, suggesting its distinct structural features enable a different mechanism of action. [, ]
ANone: The provided research primarily focuses on the biological activity of this compound and does not provide detailed information about its stability under various conditions or formulation strategies to improve stability, solubility, or bioavailability.
ANone: The provided research primarily focuses on the biological activity and mechanism of action of this compound in various cancer cell lines. There is no discussion regarding specific SHE regulations or compliance related to this compound.
- In vivo activity: this compound exhibits growth inhibitory effects in xenograft models of melanoma and B-cell chronic lymphocytic leukemia. [, ]
- Route of administration: this compound has been administered intraperitoneally in mouse models. []
ANone:
- In vitro efficacy: this compound effectively inhibits the growth of various cancer cell lines in vitro, including lung cancer, [, , , , , ] prostate cancer, [] breast cancer, [, , ] ovarian cancer, [, , ] leukemia, [, , , ] melanoma, [, , ] esophageal cancer, [] and neuroblastoma. [] It induces apoptosis in both p53-dependent and p53-independent manners. [, , , ]
- In vivo efficacy: this compound demonstrates antitumor activity in vivo, inhibiting the growth of human melanoma cells and B-cell chronic lymphocytic leukemia cells in xenograft models. [, ]
A:
- Resistance mechanisms: While specific resistance mechanisms haven't been extensively studied, some insights emerge:
- Deficiency in downstream signaling: A this compound-resistant acute promyelocytic leukemia cell line exhibited deficiencies in downstream signaling events such as NFκB and AP-1 activation and Akt phosphorylation. []
- Resistance upstream of cytochrome c release: Resistance in this cell line occurred upstream of cytochrome c release and caspase activation. []
ANone: While the research primarily focuses on antitumor activity, one study highlights the selective action of this compound:
- Selective apoptosis induction: this compound induces apoptosis in human lung cancer cells while sparing normal human lung epithelial cells. [, ] This suggests a potential for a favorable safety profile, but further research is needed to fully evaluate the toxicity and long-term effects of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1668675.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)propanamide](/img/structure/B1668678.png)

![2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1668681.png)
![N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide](/img/structure/B1668685.png)

![6-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1668687.png)
![(6S)-6-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B1668688.png)
![methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1668690.png)


![N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide](/img/structure/B1668694.png)

